4-((1-Aminocyclopropyl)methyl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Aminocyclopropyl)methyl)phenol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropanamine with 4-(phenylmethoxy)benzyl chloride in the presence of a base, followed by deprotection of the phenylmethoxy group . Another method involves the hydrogenation of a precursor compound using palladium on activated charcoal as a catalyst in methanol under high pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Strong bases, nucleophiles
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols
Scientific Research Applications
4-((1-Aminocyclopropyl)methyl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((1-Aminocyclopropyl)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.
Uniqueness
4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-[(1-aminocyclopropyl)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNHGJGVSISCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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